1-benzyl-6-cyclopropyl-N-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structural features, including a pyrazole ring fused to a pyridine ring, which is further substituted with various functional groups. The presence of these diverse substituents imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction yields tetra- and persubstituted derivatives, which can be further modified through reductive desulfurization, hydrolysis, and Suzuki coupling reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core, depending on the substituents present.
Coupling Reactions: Suzuki coupling reactions using aryl boronic acids can introduce additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another anxiolytic agent.
Cartazolate: Known for its anxiolytic and anticonvulsant properties.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-ethyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-3-29(21-12-8-5-9-13-21)26(31)22-16-23(20-14-15-20)27-25-24(22)18(2)28-30(25)17-19-10-6-4-7-11-19/h4-13,16,20H,3,14-15,17H2,1-2H3 |
InChI Key |
QNEALMGRRQISIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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